molecular formula C18H19N3O5 B4067478 N-(3-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide

N-(3-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide

Cat. No. B4067478
M. Wt: 357.4 g/mol
InChI Key: WLKWQUASIVBDJL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential use in scientific research. MNBA belongs to the class of nitrobenzamides and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Activity Studies

  • Research has focused on the synthesis of compounds with structures similar to "N-(3-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide," demonstrating significant gastroprokinetic activity. These studies emphasize the importance of the amide linkage and the positioning of morpholine and benzyl groups for activity, highlighting the compound's potential in medical applications (Kalo et al., 1995).

Corrosion Inhibition

  • Research has shown that derivatives of "N-(3-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide" exhibit significant corrosion inhibition properties on mild steel in acidic environments. The electron-withdrawing nitro (NO2) and electron-releasing methoxy (OCH3) substituents play a crucial role in enhancing the inhibition efficiency, suggesting its application in protecting metals against corrosion (Mishra et al., 2018).

Molecular Structure Analysis

  • Studies have also been conducted on the molecular structure of closely related compounds, providing insights into the influence of intermolecular interactions on molecular geometry. Such analyses are essential for understanding the compound's behavior in different environments and could inform the design of new materials and drugs (Karabulut et al., 2014).

Potential in Imaging for Parkinson's Disease

  • "N-(3-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide" and its derivatives are being explored as potential agents for imaging in Parkinson's disease. The synthesis and evaluation of such compounds could lead to new diagnostic tools, enhancing the understanding and treatment of neurodegenerative diseases (Wang et al., 2017).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-25-15-4-2-3-13(11-15)19-18(22)16-12-14(21(23)24)5-6-17(16)20-7-9-26-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKWQUASIVBDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-morpholin-4-yl-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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